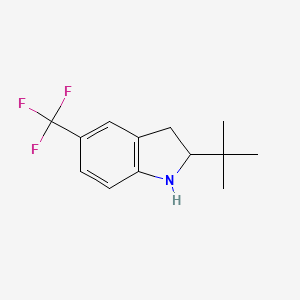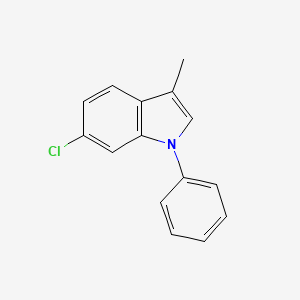
6-Chloro-3-methyl-1-phenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-methyl-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a phenyl group at the 1st position makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-1-phenyl-1H-indole can be achieved through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of this compound can be synthesized by reacting this compound-2-carboxylic acid with suitable reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .
化学反应分析
Types of Reactions
6-Chloro-3-methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
6-Chloro-3-methyl-1-phenyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-3-methyl-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
6-Chloro-1H-indole: Lacks the methyl and phenyl groups, making it less complex.
3-Methyl-1-phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Phenyl-1H-indole: Lacks both the chlorine and methyl groups, making it a simpler structure.
Uniqueness
The presence of the chlorine, methyl, and phenyl groups in 6-Chloro-3-methyl-1-phenyl-1H-indole makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can influence the compound’s electronic properties, making it a valuable compound for various applications .
属性
CAS 编号 |
918163-13-0 |
|---|---|
分子式 |
C15H12ClN |
分子量 |
241.71 g/mol |
IUPAC 名称 |
6-chloro-3-methyl-1-phenylindole |
InChI |
InChI=1S/C15H12ClN/c1-11-10-17(13-5-3-2-4-6-13)15-9-12(16)7-8-14(11)15/h2-10H,1H3 |
InChI 键 |
DOQPQLKTKFXKSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


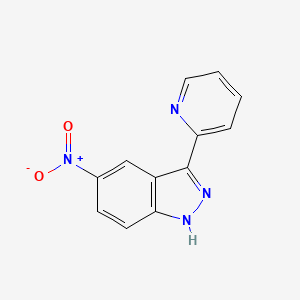


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)
![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
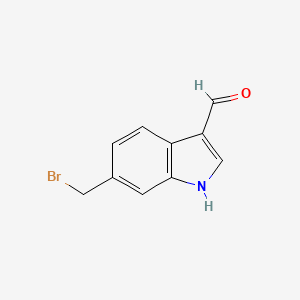
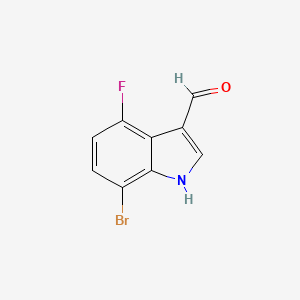


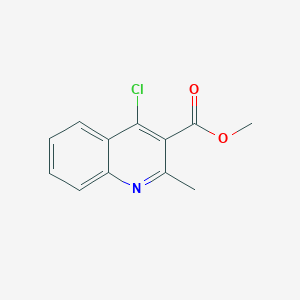

![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
